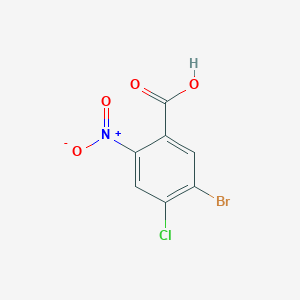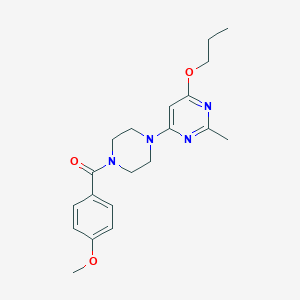
(4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone" is a synthetic molecule that appears to be related to a class of compounds that include piperazine as a core structural motif. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the Biginelli reaction, where enaminones are reacted with urea and substituted benzaldehydes to yield dihydropyrimidinone derivatives containing a piperazine moiety . Another method includes a multi-step process involving bromination, cyclization, N-alkylation, and reduction to prepare aminophenyl-methoxyphenyl piperazine derivatives . Additionally, reductive amination in the presence of sodium triacetoxyborohydride has been used to synthesize chlorophenyl cyclopropyl piperazine derivatives .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using various spectroscopic techniques. Single-crystal X-ray crystallography has been employed to determine the three-dimensional structure of enaminones containing a morpholine moiety . Similarly, the structure of chlorodiorganotin(IV) complexes with a methoxyphenyl piperazine ligand has been elucidated using single-crystal X-ray diffraction . These techniques are crucial for confirming the molecular geometry and the presence of specific functional groups in the synthesized compounds.
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions. For instance, acylation reactions have been used to synthesize novel aminophenyl-methoxyphenyl piperazine derivatives . Furthermore, the coupling of different moieties to the piperazine ring, such as benzotriazole or chlorodiorganotin(IV) , can be achieved through specific synthetic routes. These reactions are essential for the modification of the piperazine core to impart desired properties or biological activities to the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Spectroscopic characterization techniques like IR, NMR, and MS are commonly used to confirm the identity and purity of these compounds . The solubility, melting point, and stability of these compounds can vary significantly depending on the substituents attached to the piperazine ring. For example, the introduction of a benzotriazole moiety can affect the receptor affinity of the compound , while the presence of a chlorodiorganotin(IV) group can influence the geometry around the central atom .
Scientific Research Applications
Synthesis and Imaging Applications
(Min Wang et al., 2017) developed a new potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease. This work underscores the role of sophisticated synthesis techniques in the creation of diagnostic tools for neurodegenerative diseases.
Drug Development and Biological Activity
(A. Nagaraj et al., 2018) synthesized novel triazole analogues of piperazine, demonstrating significant inhibition of bacterial growth. This study illustrates the potential for developing new antimicrobial agents.
Novel Anticonvulsant Agents
(H. Severina et al., 2021) reported on "Epimidin," a promising anticonvulsant drug candidate. The development and validation of an HPLC method for the determination of related substances highlight the compound's potential in epilepsy treatment.
Antimicrobial Activity Studies
(Parthiv K. Chaudhari, 2012) discussed the synthesis and evaluation of derivatives with interesting antimicrobial activity. This work contributes to the ongoing search for new antimicrobial agents.
Antimycobacterial Activity
(T. Goněc et al., 2017) designed and synthesized novel N-arylpiperazines showing promising activity against Mycobacterium tuberculosis, indicating potential treatments for tuberculosis.
Pharmacokinetics and Drug Metabolism
(Raman K. Sharma et al., 2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, shedding light on the compound's behavior in biological systems and its implications for diabetes treatment.
Mechanism of Action
Target of Action
It is known that similar compounds, such as para-methoxyphenylpiperazine (meopp), interact with monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating mood, anxiety, and cognitive functions.
Mode of Action
The compound’s mode of action is likely to involve the inhibition of reuptake and induction of the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Similar compounds have been shown to impact the monoaminergic system, influencing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Similar compounds like meopp are known to be metabolized in the liver and excreted renally .
Result of Action
The result of the compound’s action would likely depend on the specific neurotransmitter systems it interacts with. For instance, if it affects the serotonin system, it could potentially influence mood and anxiety levels .
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-13-27-19-14-18(21-15(2)22-19)23-9-11-24(12-10-23)20(25)16-5-7-17(26-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDWBRKKYVRPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3017847.png)
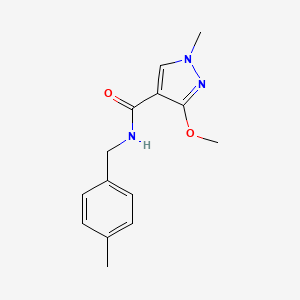
![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid](/img/structure/B3017849.png)

![N-benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3017852.png)
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene](/img/structure/B3017853.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3017854.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)

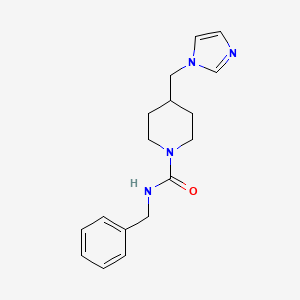
![N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B3017862.png)
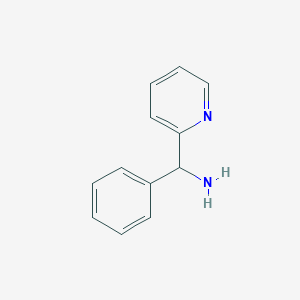
![(2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3017864.png)
